molecular formula C15H18O B162038 7-Hydroxycadalene CAS No. 2102-75-2

7-Hydroxycadalene

Cat. No. B162038
CAS RN: 2102-75-2
M. Wt: 214.3 g/mol
InChI Key: RIWNMJBJRPCUBX-UHFFFAOYSA-N
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Description

7-Hydroxycadalene is a chemical compound with the molecular formula C15H18O . It is also known as 5-Isopropyl-3,8-dimethyl-2-naphthol . This compound is isolated from Heterotheca inuloides and exhibits cytotoxicity activity

Scientific Research Applications

  • Anti-inflammatory Properties : 7-Hydroxycadalene was identified as a compound in Heterotheca inuloides (Mexican arnica), exhibiting anti-inflammatory activities. This was determined by evaluating its inhibition of TPA-induced mouse ear edema, suggesting potential medicinal applications in inflammation management (Delgado et al., 2001).

  • Oxidation Processes : A study demonstrated that this compound, when exposed to silica gel, undergoes oxidation to form mansonone C. This finding is significant in understanding the chemical transformations of this compound under different conditions (Strunz, Yu & Salonius, 1989).

  • Chemotaxonomy of Ulmus : Research on the heartwoods of various elm species revealed the presence of this compound, contributing to the chemotaxonomic differentiation within the genus Ulmus (Rowe, Seikel, Roy & Jorgensen, 1972).

  • Natural Compound in Thespesia populnea : this compound was isolated from the red heartwood of Thespesia populnea, a small tree or large shrub in Polynesia. This finding contributes to the understanding of the chemical composition of this plant species (Puckhaber & Stipanovic, 2004).

  • Enhanced Efficacy in Cancer Treatment : A study on 7-Hydroxy-3-methoxycadalene, a compound related to this compound, showed that its glycosylated derivatives significantly reduced tumor size in a mouse xenograft model, highlighting its potential in cancer therapy (Lee, Kwon, Koh, Cho & Park, 2007).

  • Phytoalexin Production in Cotton Leaf : A study involving this compound related compounds showed that these substances accumulate cyclically in cotton leaves following treatment with cell-free mycelial extracts, suggesting their role in plant defense mechanisms (Zeringue, 1987).

properties

IUPAC Name

3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNMJBJRPCUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345931
Record name 7-Hydroxycadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2102-75-2
Record name 7-Hydroxycadalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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